1-Methylnaphthalene

Description

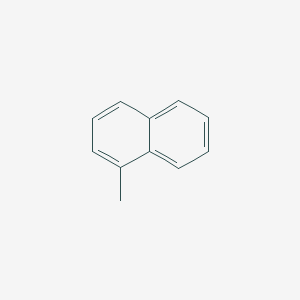

Structure

3D Structure

Properties

IUPAC Name |

1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUYECUOLPXSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020877 | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid. | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Methylnaphthalene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6128 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid or oil | |

CAS No. |

1321-94-4, 90-12-0 | |

| Record name | METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SK1Y1311 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methylnaphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-METHYLNAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1013 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylnaphthalene

Authored by: Gemini, Senior Application Scientist

Introduction: 1-Methylnaphthalene (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene molecule substituted with a methyl group at the alpha position.[1][2] It is a colorless to bluish-brown, oily liquid with a characteristic aromatic odor.[3][4] Primarily derived from coal tar and petroleum oils, it serves as a crucial raw material and solvent in various industrial applications, including the synthesis of dyes, resins, surfactants, and as a component in some pesticide formulations.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and behavior in various experimental and industrial settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ | [7][8] |

| Molar Mass | 142.20 g/mol | [3][7] |

| Appearance | Colorless to yellowish or bluish-brown liquid/oil | [3][4] |

| Odor | Earthy, phenolic, or mothball-like | [3][4] |

| Density | 1.001 - 1.02 g/mL at 20-25 °C | [6][7][9] |

| Melting Point | -22 °C (-8 °F; 251 K) | [3][7][9] |

| Boiling Point | 240 - 245 °C (464 - 473 °F) | [3][4][7][9][10][11] |

| Flash Point | 82 °C (180 °F) | [3][4][9][10][11] |

| Autoignition Temperature | 529 °C (984 °F) | [9][10][12] |

| Vapor Pressure | 0.067 mmHg at 25 °C | [3][5] |

| Vapor Density | 4.91 (Air = 1) | [9][10] |

| Refractive Index | n20/D 1.615 | [4][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.87 | [3][9] |

| Henry's Law Constant | 5.14 x 10⁻⁴ atm-cu m/mol at 25 °C | [3] |

Solubility Profile

This compound is characterized by its low solubility in water but is readily soluble in many organic solvents.[2] This property is critical for its application as a solvent and in extraction processes.

| Solvent | Solubility | Source(s) |

| Water | 25.8 mg/L at 25 °C | [3][13] |

| Ethanol | Very soluble | [3] |

| Ether | Very soluble | [3] |

| Benzene | Soluble | [3] |

Chemical Properties and Reactivity

This compound exhibits the characteristic reactivity of an aromatic hydrocarbon, influenced by the electron-donating nature of the methyl group.

Stability: It is a stable compound under normal conditions but is sensitive to heat.[4][10] Decomposition upon heating can produce acrid smoke and irritating fumes.[9]

Combustibility: this compound is a combustible liquid.[4][10]

Reactivity with Oxidizing Agents: It reacts with strong oxidizing agents.[10] It is also incompatible with oxygen and peroxides.[10]

Formation of Radical Anions: With alkali metals, this compound can form radical anion salts, such as sodium this compound. These salts are useful in low-temperature reduction reactions.[7]

Isomerism: this compound has a positional isomer, 2-methylnaphthalene, where the methyl group is attached to the second carbon of the naphthalene ring.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

-

¹H and ¹³C NMR: The nuclear magnetic resonance spectra of this compound have been extensively studied and are used for its structural elucidation.[14][15]

-

FT-IR and FT-Raman: Fourier-transform infrared and Raman spectroscopy provide detailed information about the vibrational modes of the molecule.[14]

-

UV-Vis: The ultraviolet-visible spectrum of this compound shows characteristic absorption bands for the naphthalene chromophore.[16]

-

Mass Spectrometry: The mass spectrum of this compound is used to determine its molecular weight and fragmentation pattern.[17]

Experimental Protocol: Determination of Water Solubility

This protocol outlines a standard method for determining the solubility of this compound in water, a key parameter for environmental fate assessment and process design.

Objective: To quantify the solubility of this compound in water at a constant temperature.

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Hexane (or other suitable extraction solvent)

-

Erlenmeyer flasks with stoppers

-

Shaking incubator or magnetic stirrer with a temperature-controlled water bath

-

Separatory funnel

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Micropipettes and syringes

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in an Erlenmeyer flask. The excess is to ensure that the solution reaches saturation.

-

Seal the flask and place it in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow equilibrium to be reached.

-

After agitation, let the mixture stand undisturbed for at least 24 hours at the same temperature to allow the excess this compound to separate.[13]

-

-

Extraction:

-

Carefully collect a known volume of the aqueous phase, ensuring no undissolved this compound is transferred.

-

Transfer the aqueous sample to a separatory funnel.

-

Add a known volume of hexane and shake vigorously for several minutes to extract the dissolved this compound into the organic phase.

-

Allow the layers to separate and collect the hexane layer.

-

-

Analysis by GC-FID:

-

Prepare a series of standard solutions of this compound in hexane of known concentrations.

-

Inject the standards into the GC-FID to generate a calibration curve.

-

Inject the hexane extract containing the this compound from the solubility experiment.

-

Quantify the concentration of this compound in the extract using the calibration curve.

-

-

Calculation:

-

Calculate the mass of this compound in the extracted aqueous sample.

-

Divide the mass of this compound by the volume of the aqueous sample to determine the solubility in mg/L or other appropriate units.

-

Molecular Structure and Reactivity Visualization

The following diagram illustrates the molecular structure of this compound.

Sources

- 1. This compound [sitem.herts.ac.uk]

- 2. CAS 90-12-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 90-12-0 [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound 95 90-12-0 [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Naphthalene, 1-methyl- [webbook.nist.gov]

- 9. ICSC 1275 - this compound [inchem.org]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. This compound CAS 90-12-0 | 820809 [merckmillipore.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 14. Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of this compound by ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. Naphthalene, 1-methyl- [webbook.nist.gov]

- 17. Naphthalene, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylnaphthalene from Coal Tar

Abstract: This technical guide provides a comprehensive overview of the industrial synthesis of 1-methylnaphthalene, a crucial chemical intermediate, from its primary feedstock, coal tar. The document delineates the process from the initial fractional distillation of crude coal tar to the intricate separation of methylnaphthalene isomers and the final purification and analysis of the target compound. The methodologies are presented with a focus on the underlying chemical and physical principles, offering researchers and chemical professionals a detailed understanding of this classic yet vital industrial process.

Introduction: Coal Tar as a Foundational Aromatic Feedstock

Coal tar is a viscous, black liquid generated as a by-product during the high-temperature carbonization (coking) of coal to produce metallurgical coke.[1] Far from being a waste product, it is a remarkably complex and valuable mixture of hundreds of chemical compounds, predominantly aromatic hydrocarbons, phenols, and heterocyclic species.[1][2] For over a century, coal tar has served as the principal industrial source for many foundational aromatic chemicals, including naphthalene, anthracene, and the methylnaphthalenes.

This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) used as a precursor in the synthesis of dyes, resins, and specialty solvents.[3][4] Its physical properties also make it a reference standard in fuel science, defining the zero point on the cetane number scale for diesel fuel ignition quality.[5] While present in relatively low concentrations within crude coal tar (approximately 0.5%), its industrial-scale isolation is a well-established and economically viable process.[3][6] This guide details the multi-stage procedure for its extraction and purification.

The Genesis of Synthesis: Fractional Distillation of Crude Coal Tar

The initial step in isolating any single component from coal tar is fractional distillation, a process that separates the complex mixture into several distinct "fractions" or "cuts" based on the differing boiling points of the constituent compounds.[1] The crude tar is heated, and as the vapor rises through a fractionating column, it cools, condenses, and is collected at different levels corresponding to specific temperature ranges.

The primary distillation yields several main fractions, each a complex mixture in its own right. The methylnaphthalenes are primarily concentrated in the fractions boiling above naphthalene.

Table 1: Primary Fractions of Coal Tar Distillation

| Fraction Name | Approximate Boiling Range (°C) | Key Components |

| Light Oil | 80 - 170 | Benzene, Toluene, Xylenes (BTX), Pyridine |

| Middle Oil (Carbolic Oil) | 170 - 240 | Naphthalene, Phenols, Cresols |

| Creosote Oil | 240 - 290 | Methylnaphthalenes , Naphthalene, Phenol Homologues |

| Anthracene Oil (Green Oil) | 290 - 360 | Anthracene, Phenanthrene, Carbazole |

| Pitch | >360 (Residue) | Highly condensed polycyclic aromatic hydrocarbons |

Source: Data compiled from IspatGuru and Allen.[1][7]

The fraction of greatest interest for this compound production is the Creosote Oil, specifically the cut boiling between 240-245 °C , which is often referred to as the methylnaphthalene fraction.[3][6]

Caption: Workflow of Coal Tar Fractional Distillation.

Refining the Feedstock: Chemical Treatment and Secondary Distillation

The raw methylnaphthalene fraction is not yet suitable for isomer separation. It contains significant acidic and basic impurities that must be removed to prevent interference in subsequent steps and to recover other valuable chemicals.

Experimental Protocol: Dephenolation and Debasing

-

Objective: To remove acidic (phenolic) and basic (nitrogen-containing) compounds.

-

Alkaline Wash: The oil fraction is washed with an aqueous solution of sodium hydroxide. The acidic phenols react to form water-soluble sodium phenates, which partition into the aqueous layer and are drained off.[8]

-

Acid Wash: Subsequently, the oil is washed with dilute sulfuric acid. Basic impurities, such as quinoline and isoquinoline, react to form water-soluble sulfate salts, which are similarly removed with the aqueous phase.[8][9]

-

Water Wash: The now-neutral oil is washed with water to remove any residual acid or base.

-

Rationale: This purification is critical. Phenolic compounds can co-crystallize with methylnaphthalenes, reducing yield and purity. Basic compounds can cause unwanted side reactions or act as poisons in downstream catalytic processes, should any be employed. This self-validating protocol ensures a neutral aromatic hydrocarbon stream, a prerequisite for efficient physical separation.

Following the chemical washes, the neutral oil undergoes a further fractional distillation. This step is designed to produce a highly concentrated cut of methylnaphthalene isomers, removing lighter impurities like residual naphthalene and heavier compounds such as biphenyl, acenaphthene, and dibenzofuran.[8][9]

The Crux of the Matter: Isomer Separation by Fractional Crystallization

The primary challenge in producing pure this compound is its separation from its isomer, 2-methylnaphthalene. Their boiling points are extremely close (244.8 °C for 1-MN vs. 241.1 °C for 2-MN), rendering simple distillation an inefficient and uneconomical method for separation.[5][10] The industrial process ingeniously exploits their vastly different melting points.

Table 2: Physical Properties of Methylnaphthalene Isomers

| Property | This compound | 2-Methylnaphthalene |

| Melting Point | -22 °C | 34.6 °C |

| Boiling Point | 244.8 °C | 241.1 °C |

| Density | 1.001 g/mL | 1.006 g/mL (at 15°C) |

Source: Data compiled from PubChem and Wikipedia.[3][5]

The significant difference in melting points is the foundation of the separation via fractional crystallization .

Experimental Protocol: Isomer Separation

-

Objective: To separate 2-methylnaphthalene (solid) from this compound (liquid).

-

Cooling/Crystallization: The concentrated methylnaphthalene isomer mixture is cooled to a temperature below the melting point of 2-methylnaphthalene but well above that of this compound. A typical target temperature would be around 10-15 °C. This causes the 2-methylnaphthalene to selectively crystallize out of the solution.[11]

-

Separation: The resulting slurry is passed through a filter or centrifuge. The solid crystalline cake, which is almost pure 2-methylnaphthalene, is collected.[11]

-

Filtrate Collection: The liquid filtrate is collected. This liquid is now significantly enriched in this compound, as the bulk of the 2-isomer has been removed.[3][6][11]

-

Final Purification: The this compound-rich filtrate undergoes a final, precise fractional distillation (redistillation).[3][11] This step removes any remaining 2-methylnaphthalene and other impurities with close boiling points, yielding high-purity this compound.

Caption: Isomer separation via crystallization and distillation.

While fractional crystallization is the dominant industrial method, other techniques such as azeotropic distillation have also been explored for this challenging separation.[12] Furthermore, catalytic isomerization can be employed to convert the less desired this compound into the more valuable 2-methylnaphthalene, demonstrating the versatility of chemical processing in maximizing value from coal tar fractions.[13][14]

Quality Control and Final Analysis

Ensuring the final product meets the stringent purity requirements for its intended applications is paramount. A suite of analytical techniques is employed for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for purity analysis. GC separates the components of the sample based on their boiling points and interaction with the chromatography column, while MS provides identification and quantification based on mass-to-charge ratio.[4][15] It can accurately quantify the level of residual 2-methylnaphthalene and other trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information, confirming the identity of the this compound and allowing for the detection of isomeric impurities.[3]

-

Physical Property Measurement: Basic measurements such as boiling point, refractive index, and density are used as rapid checks for product quality.[3]

High-purity reference standards are essential for the accurate calibration of these analytical instruments, ensuring reliable and reproducible quality assessment.[4]

Conclusion

The synthesis of this compound from coal tar is a testament to the enduring power of classic chemical engineering principles. The process elegantly combines large-scale physical separations with targeted chemical refinements to isolate a single, valuable compound from an exceptionally complex starting material. The journey from crude coal tar to purified this compound involves a logical cascade of fractional distillation, acid-base extraction, and fractional crystallization, with each step building upon the last to achieve the desired purity. This guide provides a foundational understanding of this process, highlighting the scientific rationale that underpins each critical stage, for professionals engaged in chemical research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7002, this compound.

- IspatGuru (2018). Coal Tar and its Distillation Processes.

- GCWK. Isolation of naphthalene from coal tar.

- Allen. The 'middle oil' fraction of coaltar distillation contains.

- Gauth. The coal tar fraction which contains phenol is :middle oil green oil heavy oil light oil.

- Archive Market Research (n.d.). Industrial Methylnaphthalene Analysis 2025 and Forecasts 2033: Unveiling Growth Opportunities.

- National Center for Biotechnology Information (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene - POTENTIAL FOR HUMAN EXPOSURE.

- Google Patents (n.d.). CN1078991A - From coal tar wash oil, extract the technology of naphthalene cut, methylnaphthalene and industrial acenaphthylene.

- ResearchGate (n.d.). Basic Physical and Chemical Properties of Coal Tar.

- ResearchGate (n.d.). Elemental composition of coal tar and middle distillates (wt %).

- Vedantu (n.d.). The coal tar fraction which contains phenol is A Middle class 12 chemistry CBSE.

- ResearchGate (n.d.). Desulphurization and purification of this compound.

- NJ.gov (2015). This compound.

- EPA (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE.

- SciSpace (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.

- ResearchGate (n.d.). Properties of Coal Tar Fraction (weight).

- PMC (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.

- HPC Standards (n.d.). High-Purity Methylnaphthalene Reference Materials for Accurate Analysis.

- Celignis (n.d.). Analysis of this compound.

- Agency for Toxic Substances and Disease Registry (ATSDR) (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.

- ACS Publications (1952). The Purification and Identification of this compound. Journal of the American Chemical Society.

- Google Patents (n.d.). JPH0597721A - Production of methylnaphthalene.

- ResearchGate (2023). Utilisation of coal tar naphthalene oil fractions for the synthesis of value-added chemicals: alternative paths to mono- and di-methylnaphthalenes.

- BCREC Publishing Group (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis.

- ACS Publications (n.d.). Separation of 1- and 2-Methylnaphthalenes by Azeotropic Distillation. Industrial & Engineering Chemistry.

- NJ.gov (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) 1-Methlynaphthalene.

- J-Stage (n.d.). Structural Analysis of Primary Coal Tar by FD-MS.

- ProQuest (n.d.). Comprehensive studies of coal tar pitch components.

- NIST (n.d.). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, this compound, and 2-methylnaphthalene.

- PrepChem.com (n.d.). Synthesis of this compound.

- Google Patents (n.d.). DE3227492A1 - METHOD FOR OBTAINING tar bases from a tar distillation fraction extracted with base.

- Wikipedia (n.d.). This compound.

Sources

- 1. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. The 'middle oil' fraction of coaltar distillation contains [allen.in]

- 8. gcwk.ac.in [gcwk.ac.in]

- 9. JPH0597721A - Production of methylnaphthalene - Google Patents [patents.google.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. journal.bcrec.id [journal.bcrec.id]

- 15. nj.gov [nj.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of 1-Methylnaphthalene

This guide provides a comprehensive technical overview of the environmental fate and transport of 1-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) commonly found as a component of crude oil, coal tar, and some petroleum products.[1] Its presence in the environment is a concern due to its potential carcinogenicity.[1][2] This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the compound's behavior in various environmental matrices.

Section 1: Physicochemical Properties Governing Environmental Behavior

The environmental distribution and ultimate fate of this compound are dictated by its inherent physical and chemical properties. These parameters influence its partitioning between air, water, soil, and biota.

This compound is a colorless to bluish-brown liquid with a characteristic coal tar or mothball-like odor.[2] It is characterized by low water solubility and a moderate octanol-water partition coefficient (log Kow), indicating a tendency to associate with organic matter and lipids.[2][3][4] Its vapor pressure and Henry's Law constant suggest a moderate potential for volatilization from water and moist soil surfaces.[2][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H10 | [4] |

| Molecular Weight | 142.20 g/mol | [2][6] |